22Z-Paricalcitol 22Z-Paricalcitol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203659
InChI:
SMILES:
Molecular Formula: C₂₇H₄₄O₃
Molecular Weight: 416.64

22Z-Paricalcitol

CAS No.:

Cat. No.: VC0203659

Molecular Formula: C₂₇H₄₄O₃

Molecular Weight: 416.64

* For research use only. Not for human or veterinary use.

22Z-Paricalcitol -

Specification

Molecular Formula C₂₇H₄₄O₃
Molecular Weight 416.64

Introduction

Chemical Structure and Properties

Molecular Structure

Paricalcitol is chemically designated as 19-nor-1α,3β,25-trihydroxy-9,10-secoergosta-5(Z),7(E),22(E)-triene . This synthetic vitamin D2 analog has been specifically engineered to effectively suppress parathyroid hormone (PTH) secretion while minimizing hypercalcemic and hyperphosphatemic side effects . The standard configuration of paricalcitol contains an E-configuration at position 22, while the 22Z-isomer would feature a Z-configuration at this position.

The molecular structure can be described as having modifications to both the side chain (D2) and the A (19-nor) ring compared to calcitriol (1,25-dihydroxyvitamin D) . These structural modifications contribute to its selective binding profile and physiological effects.

Physical and Chemical Properties

Paricalcitol appears as a white powder in its pure form . It has a molecular weight of 416.6365 (average) or 416.329045274 (monoisotopic) . The chemical formula is C₂₇H₄₄O₃ . In its injectable formulation, paricalcitol is available as a sterile, clear, colorless, aqueous solution typically containing 2 mcg or 5 mcg per mL, with inactive ingredients including alcohol 40% (v/v) and propylene glycol 10% (v/v) in water for injection .

Mechanism of Action

Interaction with Vitamin D Receptors

Paricalcitol exerts its biological effects through selective binding to vitamin D receptors (VDR). Preclinical and in vitro studies have demonstrated that paricalcitol's actions are mediated through this binding, resulting in the selective activation of vitamin D responsive pathways . The compound's structural modifications allow for targeted receptor activation, potentially contributing to its differentiated clinical profile compared to other vitamin D analogs.

Effects on PTH Synthesis and Secretion

Both vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion . This inhibitory effect on PTH represents the primary therapeutic mechanism for treating secondary hyperparathyroidism in CKD patients. Clinical studies have consistently demonstrated the efficacy of paricalcitol in achieving sustained reductions in serum intact PTH (iPTH) levels. A meta-analysis revealed that patients treated with paricalcitol had a statistically significant sustained reduction in serum iPTH levels during observation periods, with a pooled relative risk (RR) of 6.97 (95% CI 5.27–9.23, P < 0.00001) for achieving two consecutive decreases of ≥30% in iPTH levels compared to placebo .

Pharmacokinetics

Absorption and Distribution

Paricalcitol is well absorbed when administered orally . Following intravenous administration, paricalcitol concentrations decrease rapidly within two hours, after which concentrations decline log-linearly with no accumulation observed with three-times-weekly dosing .

The compound is extensively bound to plasma proteins (≥99.8%) . In healthy subjects, the steady-state volume of distribution is approximately 23.8 L. In patients with chronic kidney disease requiring hemodialysis (HD) or peritoneal dialysis (PD), the mean apparent volume of distribution following a 0.24 mcg/kg dose of paricalcitol ranges between 31 and 35 L .

Clinical Applications

Effects on Calcium and Phosphate Metabolism

Beyond its effects on PTH, paricalcitol also influences mineral metabolism. Treatment with paricalcitol has been associated with changes in calcium and phosphate levels, although these effects appear to be less pronounced than with traditional vitamin D preparations .

Efficacy in Clinical Studies

Effects on PTH Levels

Multiple randomized controlled trials have demonstrated the efficacy of paricalcitol in reducing PTH levels in CKD patients. A meta-analysis of six studies including 720 participants (369 treated with paricalcitol and 351 with placebo) showed a significant reduction in iPTH levels with paricalcitol treatment . The table below summarizes key findings from clinical trials:

StudyParameterTreatmentDosageSample SizeMean Age% FemaleeGFR (mL/min)Baseline PTH (pg/mL)Baseline Ca (mg/dL)Baseline P (mg/dL)
Alborzi (2008)PTHParicalcitol1 μg/day872.625.047.566.89.53.2
Alborzi (2008)PTHParicalcitol2 μg/day867.525.047.476.09.53.3
Alborzi (2008)PTHPlaceboNA868.40.044.0124.99.33.4
Coyne (2006)Ca, PParicalcitolTitrated (avg 1.36 μg/day)10763.632.023.1265.09.34.0
Coyne (2006)Ca, PPlaceboNA11361.833.023.0280.09.44.0
Coyne (2013)PTH, Ca, PParicalcitol1 μg/day9364.029.040.097.09.33.9
Coyne (2013)PTH, Ca, PParicalcitol2 μg/day9565.027.042.091.09.43.8
Coyne (2013)PTH, Ca, PPlaceboNA9365.035.039.0105.0N/AN/A
ParameterParicalcitolPlaceboAbsolute difference (95% CI)Percent difference (95% CI)p-value
Glucose AUC (mg/dL/min)20,817 (1.2)21,139 (1.2)-1.5 (-5.9, 3.2)-0.542
Insulin sensitivity index3.16 (1.84)3.31 (2.27)-5.3 (-20.7, 13.2)-0.564
Insulinogenic index (mg/dL/μU/mL)1023 (2.22)970 (2.17)5.4 (-20.2, 39.3)-0.705
Fasting plasma glucose (mg/dL)108.0 (11.0)105.7 (9.0)2.3 (-1.3, 5.8)-0.219

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